

In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Anticancer Agent 171

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Compound of Interest

Compound Name: Anticancer agent 171

Cat. No.: B12376354

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Introduction

The Wnt/ β -catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key interaction in this pathway is the binding of β -catenin to B-cell lymphoma 9 (BCL9), which is essential for the recruitment of the transcriptional machinery and subsequent expression of oncogenes. Disrupting this protein-protein interaction (PPI) presents a promising therapeutic strategy. This document provides a detailed overview of the structure-activity relationship (SAR) studies of a novel series of 1-phenylpiperidine urea-containing derivatives, including the notable **anticancer agent 171** (also referred to as compound 35), which are designed to inhibit the β -catenin/BCL9 interaction.

Core Structure and SAR Summary

The core scaffold of this series of inhibitors consists of a 1-phenylpiperidine moiety linked to a urea group. The SAR studies explored modifications at several positions of this scaffold to optimize the binding affinity for β -catenin and the cellular activity. The key findings from these studies are summarized in the tables below.

Quantitative SAR Data

Table 1: In Vitro Activity of 1-Phenylpiperidine Urea Derivatives

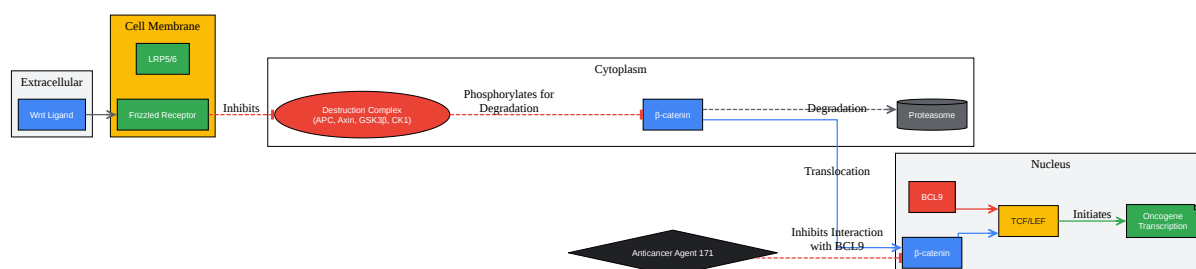
Compound ID	R1 Substitution (Phenyl Ring)	R2 Substitution (Piperidine Ring)	β -catenin/BC L9 Interaction IC50 (μ M)[1]	β -catenin Binding Affinity Kd (μ M)[1]	HCT116 Cell Viability IC50 (μ M)[1]
13	4-Cl	H	1.85	0.75	5.12
28	4-Cl	3-F	0.95	0.082	3.21
35 (Agent 171)	4-F	H	1.61	0.63	4.39
41	4-Br	H	1.23	0.26	4.55

Table 2: Cellular Activity of Lead Compounds

Compound ID	Axin2 Gene Expression IC50 (μ M)[1]
35 (Agent 171)	0.84

Signaling Pathway

The canonical Wnt/ β -catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and its co-receptor LRP5/6. This leads to the inhibition of the destruction complex (comprising APC, Axin, GSK3 β , and CK1), which normally phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β -catenin accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it binds to TCF/LEF transcription factors and recruits co-activators, including BCL9, to initiate the transcription of target genes such as c-Myc and Cyclin D1, which drive cell proliferation. **Anticancer agent 171** and its analogs act by directly binding to β -catenin and preventing its interaction with BCL9, thereby inhibiting the transcription of these oncogenes.



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Caption: Wnt/β-catenin signaling pathway and the mechanism of action of **Anticancer Agent 171**.

Experimental Protocols

β-catenin/BCL9 Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the inhibitory effect of the compounds on the interaction between β-catenin and a fluorescently labeled BCL9 peptide.

- Reagents:
 - Recombinant human β-catenin protein.
 - Fluorescein-labeled BCL9 peptide.

- Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
- Test compounds dissolved in DMSO.
- Procedure:
 1. A solution of the fluorescently labeled BCL9 peptide and recombinant β -catenin protein is prepared in the assay buffer.
 2. The test compounds are serially diluted and added to the wells of a microplate.
 3. The β -catenin/BCL9 peptide mixture is added to the wells containing the test compounds.
 4. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
 5. The fluorescence polarization is measured using a suitable plate reader.
 6. The IC50 values are calculated by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

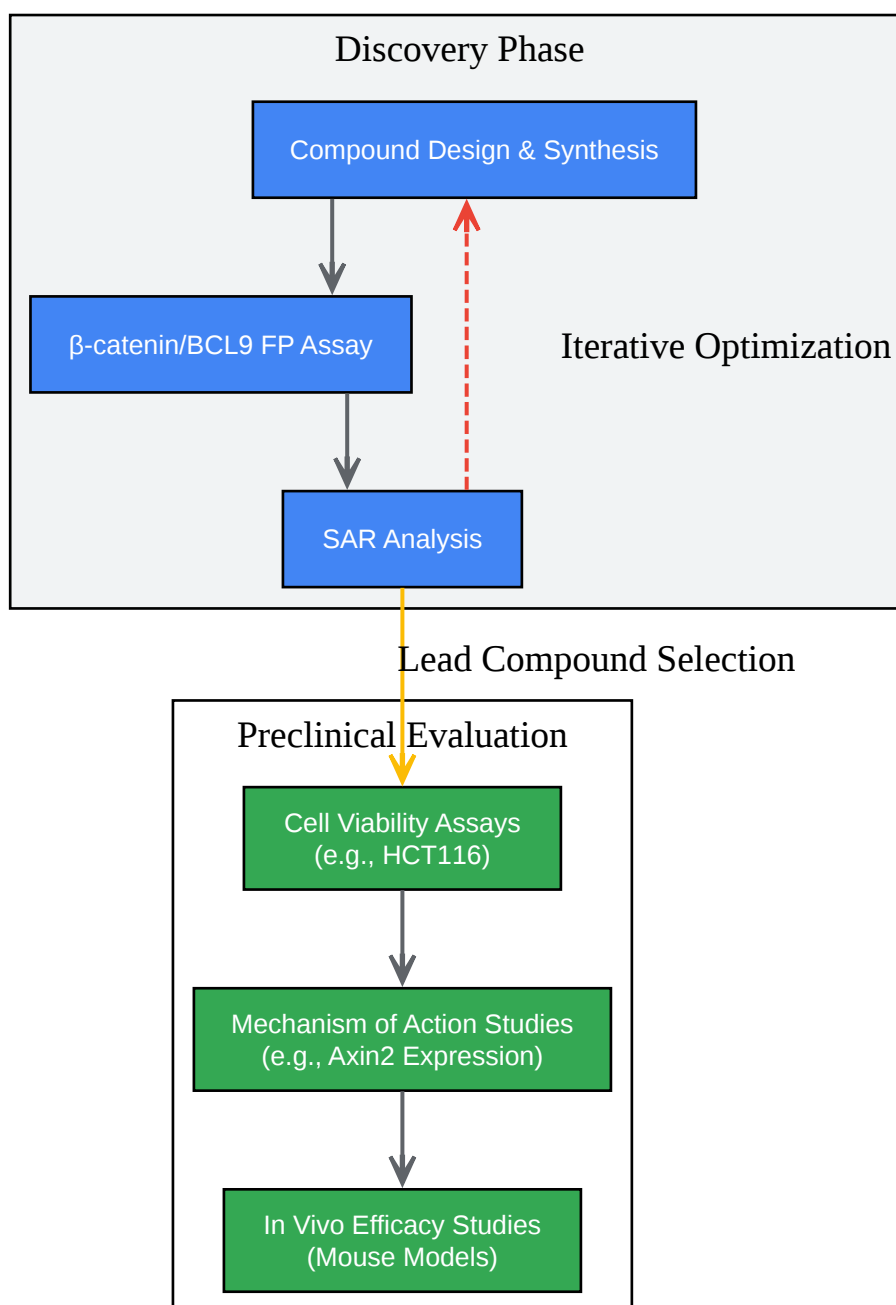
This assay determines the cytotoxic effect of the compounds on cancer cell lines.

- Reagents:
 - HCT116 human colorectal carcinoma cells.
 - Cell culture medium (e.g., DMEM supplemented with 10% FBS).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
 - Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - Test compounds dissolved in DMSO.
- Procedure:
 1. HCT116 cells are seeded in a 96-well plate and allowed to adhere overnight.

2. The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
3. The MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to convert the MTT into formazan crystals.
4. The medium is removed, and the formazan crystals are dissolved in the solubilization buffer.
5. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. The cell viability is calculated as a percentage of the untreated control, and the IC50 values are determined.

Experimental Workflow

The general workflow for the discovery and characterization of these anticancer agents is depicted below.



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Caption: General experimental workflow for the development of β-catenin/BCL9 inhibitors.

Conclusion

The SAR studies of the 1-phenylpiperidine urea-containing derivatives have successfully identified potent inhibitors of the β-catenin/BCL9 interaction. Notably, **anticancer agent 171**

(compound 35) demonstrates significant in vitro and cellular activity, validating the therapeutic potential of this chemical scaffold. The detailed experimental protocols and understanding of the signaling pathway provide a solid foundation for further optimization and preclinical development of this promising class of anticancer agents. Further studies will focus on improving the pharmacokinetic properties and evaluating the in vivo efficacy and safety of these compounds.

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References

- 1. medchemexpress.com [medchemexpress.com]
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